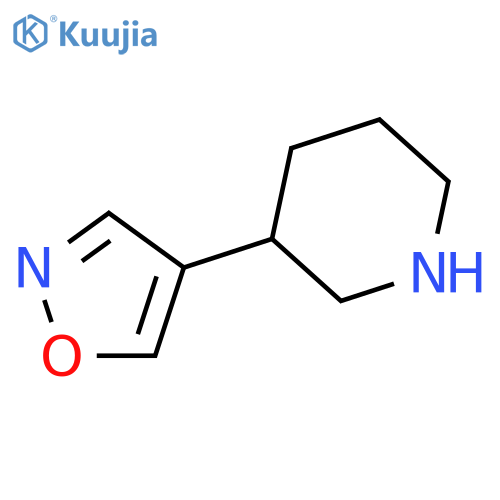Cas no 1369168-47-7 (3-(1,2-oxazol-4-yl)piperidine)

3-(1,2-oxazol-4-yl)piperidine structure
商品名:3-(1,2-oxazol-4-yl)piperidine
3-(1,2-oxazol-4-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(1,2-oxazol-4-yl)piperidine
- Piperidine, 3-(4-isoxazolyl)-
-
- インチ: 1S/C8H12N2O/c1-2-7(4-9-3-1)8-5-10-11-6-8/h5-7,9H,1-4H2
- InChIKey: RSXLXGJPASWAAS-UHFFFAOYSA-N
- ほほえんだ: N1CCCC(C2=CON=C2)C1
じっけんとくせい
- 密度みつど: 1.066±0.06 g/cm3(Predicted)
- ふってん: 280.4±28.0 °C(Predicted)
- 酸性度係数(pKa): 9.60±0.10(Predicted)
3-(1,2-oxazol-4-yl)piperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1168249-5.0g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 5g |
$9107.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-0.5g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.5g |
$3014.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-2.5g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 2.5g |
$6155.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-100mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 100mg |
$2762.0 | 2023-10-03 | ||
| Enamine | EN300-1168249-10000mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 10000mg |
$13504.0 | 2023-10-03 | ||
| Enamine | EN300-1168249-0.05g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.05g |
$2637.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-10.0g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 10g |
$13504.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-0.1g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.1g |
$2762.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-0.25g |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 0.25g |
$2889.0 | 2023-05-26 | ||
| Enamine | EN300-1168249-2500mg |
3-(1,2-oxazol-4-yl)piperidine |
1369168-47-7 | 2500mg |
$6155.0 | 2023-10-03 |
3-(1,2-oxazol-4-yl)piperidine 関連文献
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
1369168-47-7 (3-(1,2-oxazol-4-yl)piperidine) 関連製品
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬